tert-butyl N-(1-oxo-1-phenylhex-5-yn-2-yl)carbamate
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Overview
Description
tert-butyl N-(1-oxo-1-phenylhex-5-yn-2-yl)carbamate: is a chemical compound with the molecular formula C17H21NO3 and a molecular weight of 287.35 g/mol . It is known for its unique structure, which includes a tert-butyl group, a phenyl group, and a hex-5-yn-2-yl moiety. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-oxo-1-phenylhex-5-yn-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-oxo-1-phenylhex-5-yne under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(1-oxo-1-phenylhex-5-yn-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
tert-butyl N-(1-oxo-1-phenylhex-5-yn-2-yl)carbamate is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-oxo-1-phenylhex-5-yn-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- tert-butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate
- tert-butyl (1-cyanopent-4-yn-1-yl)carbamate
- tert-butyl (1-benzyl-1H-indol-3-yl)carbamate
Uniqueness: tert-butyl N-(1-oxo-1-phenylhex-5-yn-2-yl)carbamate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its combination of a tert-butyl group, a phenyl group, and a hex-5-yn-2-yl moiety makes it a valuable compound in various research applications .
Properties
Molecular Formula |
C17H21NO3 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
tert-butyl N-(1-oxo-1-phenylhex-5-yn-2-yl)carbamate |
InChI |
InChI=1S/C17H21NO3/c1-5-6-12-14(18-16(20)21-17(2,3)4)15(19)13-10-8-7-9-11-13/h1,7-11,14H,6,12H2,2-4H3,(H,18,20) |
InChI Key |
YGQXSSDTHMMMPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC#C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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